Technical Documentation Center

O-Ethyl-N-methyl-D-serine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: O-Ethyl-N-methyl-D-serine

Core Science & Biosynthesis

Foundational

O-Ethyl-N-methyl-D-serine chemical structure and molecular weight

An In-depth Technical Guide to O-Ethyl-N-methyl-D-serine Abstract This technical guide provides a comprehensive overview of the non-canonical amino acid O-Ethyl-N-methyl-D-serine. As a derivative of the neuromodulatory a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to O-Ethyl-N-methyl-D-serine

Abstract

This technical guide provides a comprehensive overview of the non-canonical amino acid O-Ethyl-N-methyl-D-serine. As a derivative of the neuromodulatory amino acid D-serine, this compound presents a unique structural motif with potential applications in neuroscience research and drug development. This document details its inferred chemical structure, physicochemical properties, and proposes potential synthetic and analytical methodologies. The guide is intended for researchers, chemists, and drug development professionals interested in novel amino acid derivatives and their potential as tools for probing biological systems.

Introduction and Rationale

D-serine is a critical co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a vital role in synaptic plasticity, learning, and memory.[1] Chemical modification of the parent D-serine molecule offers a powerful strategy to modulate its biological activity, stability, and pharmacokinetic properties. The target molecule, O-Ethyl-N-methyl-D-serine, incorporates two key modifications:

  • N-methylation: The addition of a methyl group to the alpha-amino nitrogen can enhance metabolic stability by protecting against enzymatic degradation and can alter receptor binding affinity and cell permeability.

  • O-ethylation: The replacement of the side-chain hydroxyl proton with an ethyl group via an ether linkage removes a hydrogen bond donor site and increases lipophilicity. This modification can significantly impact solubility, membrane transport, and interaction with biological targets.

This guide synthesizes foundational chemical principles to define the structure and properties of this specific derivative, providing a theoretical framework for its practical application in research.

Chemical Identity and Physicochemical Properties

While O-Ethyl-N-methyl-D-serine is not extensively cataloged in major chemical databases like PubChem as of this guide's publication, its structure and properties can be confidently inferred from its constituent parts.

Chemical Structure

The structure consists of a D-serine backbone that is modified with a methyl group on the amine nitrogen (N-methyl) and an ethyl group on the side-chain oxygen (O-ethyl). The stereochemistry at the alpha-carbon (Cα) is retained from the parent D-amino acid.

chemical_structure cluster_backbone D-Serine Backbone cluster_carboxyl Carboxyl Group cluster_amino N-Methyl Group cluster_sidechain O-Ethyl Side Chain C_alpha C_carboxyl C C_alpha->C_carboxyl N_amino N C_alpha->N_amino C_beta C_alpha->C_beta H_alpha H C_alpha->H_alpha H O1_carboxyl O C_carboxyl->O1_carboxyl O2_carboxyl O C_carboxyl->O2_carboxyl double bond C_methyl C N_amino->C_methyl H_amino H N_amino->H_amino O_ether O C_beta->O_ether H1_beta H1_beta C_beta->H1_beta H H2_beta H2_beta C_beta->H2_beta H H_carboxyl H O1_carboxyl->H_carboxyl H1_methyl H1_methyl C_methyl->H1_methyl H H2_methyl H2_methyl C_methyl->H2_methyl H H3_methyl H3_methyl C_methyl->H3_methyl H C1_ethyl C O_ether->C1_ethyl C2_ethyl C C1_ethyl->C2_ethyl H1_ethyl1 H1_ethyl1 C1_ethyl->H1_ethyl1 H H2_ethyl1 H2_ethyl1 C1_ethyl->H2_ethyl1 H H1_ethyl2 H1_ethyl2 C2_ethyl->H1_ethyl2 H H2_ethyl2 H2_ethyl2 C2_ethyl->H2_ethyl2 H H3_ethyl2 H3_ethyl2 C2_ethyl->H3_ethyl2 H

Caption: 2D representation of O-Ethyl-N-methyl-D-serine.

Physicochemical Data

The following properties have been calculated based on the inferred chemical structure.

PropertyValueSource
Molecular Formula C₆H₁₃NO₃(Calculated)
Molecular Weight 147.17 g/mol (Calculated)
IUPAC Name (2R)-2-(methylamino)-3-ethoxypropanoic acid(Generated)
Canonical SMILES CCOCC(C(=O)O)NC(Generated)
Monoisotopic Mass 147.089543 Da(Calculated)
XLogP3 (Predicted) -0.8 to -1.2(Estimated based on analogs)
Hydrogen Bond Donors 2 (from -COOH and -NH)(Calculated)
Hydrogen Bond Acceptors 4 (from C=O, -OH, -O-, and -N-)(Calculated)

Proposed Synthesis and Characterization Workflow

A plausible synthetic route would involve a two-step modification of a protected D-serine starting material. The causality behind this choice is to prevent unwanted side reactions by protecting the reactive carboxyl and amino groups before performing the side-chain modification.

Caption: Proposed synthetic workflow for O-Ethyl-N-methyl-D-serine.

Generalized Synthetic Protocol
  • Protection: Start with commercially available N-Boc-D-serine to protect the amine. The carboxyl group can be protected as a methyl or ethyl ester.

  • O-Ethylation: Treat the protected D-serine with a strong base (e.g., sodium hydride) to deprotonate the side-chain hydroxyl group, followed by reaction with an ethylating agent like ethyl iodide. This is a standard Williamson ether synthesis.

  • N-Methylation: Following O-ethylation, the Boc-protecting group can be removed, and the resulting free amine can be methylated. A common method is reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride. Alternatively, direct methylation with methyl iodide can be performed, although this risks over-methylation.[2]

  • Deprotection: Finally, remove any remaining protecting groups (e.g., the carboxyl ester via saponification and the N-Boc group via acidolysis with TFA) to yield the final product.

  • Purification: The final compound should be purified using techniques such as ion-exchange chromatography or reverse-phase HPLC.

Recommended Analytical Characterization

A self-validating system of analysis is crucial to confirm the identity and purity of the synthesized compound.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight. The expected [M+H]⁺ ion would be at m/z 148.1.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will confirm the presence and connectivity of all protons, including the characteristic triplet and quartet of the ethyl group, the singlet of the N-methyl group, and the diastereotopic protons of the -CH₂- side chain.

    • ¹³C NMR will confirm the number of unique carbon atoms (6 expected).

  • Chiral HPLC: Analysis on a chiral column is mandatory to confirm that the D-enantiomeric form has been retained throughout the synthesis and to determine the enantiomeric excess (e.e.).

Potential Applications in Research

As a structurally unique analog of D-serine, O-Ethyl-N-methyl-D-serine is a valuable tool for:

  • Probing NMDA Receptor Binding: By blocking the hydrogen-bonding capability of the side chain and altering the electronics of the amine, this compound can be used in competitive binding assays to understand the structural requirements for ligand recognition at the D-serine co-agonist site.

  • Metabolic Stability Studies: The N-methyl group is expected to confer resistance to degradation by enzymes like D-amino acid oxidase. This compound could be used in vitro or in vivo to study the effects of prolonged or enhanced D-serine-like signaling.

  • Developing Novel CNS Therapeutics: Increased lipophilicity from the O-ethyl group may improve blood-brain barrier permeability. This makes the molecule a potential scaffold for developing novel therapeutics targeting glutamatergic system dysregulation, which is implicated in various neurological and psychiatric disorders.[1]

Conclusion

O-Ethyl-N-methyl-D-serine represents a rationally designed derivative of a key neuromodulator. While not a commonly available compound, its synthesis is achievable through established organic chemistry principles. Its unique combination of N-methylation and O-ethylation provides a valuable chemical tool for dissecting the complex pharmacology of the NMDA receptor and exploring new therapeutic avenues for CNS disorders. The analytical workflows described herein provide a robust framework for ensuring the identity and purity of this novel research compound.

References

  • Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

Sources

Exploratory

O-Ethyl-N-methyl-D-serine: Physicochemical Profiling and Solubility Dynamics in Drug Design

Introduction & Structural Rationale The development of peptides and peptidomimetics with drug-like properties remains a significant challenge, primarily due to poor oral bioavailability, rapid proteolytic degradation, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The development of peptides and peptidomimetics with drug-like properties remains a significant challenge, primarily due to poor oral bioavailability, rapid proteolytic degradation, and suboptimal membrane permeability. To overcome these hurdles, medicinal chemists increasingly rely on unnatural amino acids (UAAs) to navigate the "beyond Rule of 5" (bRo5) chemical space[1]. As highlighted by , UAAs are critical tools for tuning the physicochemical and pharmacological profiles of therapeutic candidates[2].

O-Ethyl-N-methyl-D-serine is a highly specialized UAA designed to introduce specific spatial and electronic perturbations into a peptide backbone or small-molecule scaffold. Its structural modifications serve distinct mechanistic purposes:

  • D-Stereocenter: Inverts the natural L-configuration, rendering the adjacent peptide bonds entirely resistant to endogenous proteases.

  • N-Methylation: Eliminates an amide hydrogen-bond donor (HBD). This disruption prevents the formation of intermolecular hydrogen-bonded networks (such as β -sheets), which directly lowers the desolvation energy required for the molecule to partition into lipid bilayers, thereby drastically improving membrane permeability.

  • O-Ethylation: Replaces the polar hydroxyl group of native serine with a lipophilic ethyl ether. This increases the overall partition coefficient (LogP) and sterically restricts the side-chain rotameric states, often locking the molecule into a bioactive conformation.

G Root O-Ethyl-N-methyl-D-serine NMet N-Methylation Root->NMet OEth O-Ethylation Root->OEth DSte D-Stereocenter Root->DSte HBD ↓ H-Bond Donors NMet->HBD Lip ↑ Lipophilicity (LogP) OEth->Lip Pro Protease Resistance DSte->Pro Perm ↑ Membrane Permeability HBD->Perm Sol ↑ Organic Solubility HBD->Sol Lip->Perm Stab ↑ In Vivo Half-Life Pro->Stab

Caption: Mechanistic pathway of physicochemical modulation by O-Ethyl-N-methyl-D-serine.

Physicochemical Properties & Solubility Profile

The solubility profile of O-Ethyl-N-methyl-D-serine is non-intuitive. While one might expect the addition of lipophilic methyl and ethyl groups to decrease aqueous solubility, the N-methylation actually disrupts the crystal lattice energy of the solid state. By preventing stable intermolecular hydrogen bonding, the energetic penalty for dissolution is lowered, often resulting in higher solubility in both aqueous buffers and organic solvents compared to native D-serine.

Furthermore, optimizing properties in the bRo5 chemical space requires careful tuning of H-bond donors to balance aqueous solubility with lipophilicity, a paradigm extensively discussed by[1].

Quantitative Data Summary
PropertyValue (Predicted/Typical)Causality / Implication
Molecular Weight 147.17 g/mol Low MW allows for efficient incorporation into larger macrocycles without exceeding bRo5 limits.
LogP (Predicted) 0.8 - 1.2O-ethylation increases lipophilicity compared to native D-serine (LogP ~ -3.0), driving passive transcellular diffusion.
H-Bond Donors 1 (Carboxylic acid)N-methylation removes the amine HBD, reducing desolvation energy during membrane transit.
H-Bond Acceptors 4Maintains interaction potential with target binding pockets and aqueous solvation shells.
pKa (Amine) ~ 9.5 - 10.0The secondary amine is slightly more basic but sterically hindered, impacting coupling kinetics.
Thermodynamic Aqueous Solubility > 50 mg/mL (pH 7.4)Disruption of the crystal lattice via N-methylation enhances aqueous dissolution despite increased lipophilicity.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems. Every step is designed with a specific causal purpose to prevent common analytical artifacts associated with highly modified UAAs.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask LC-MS)

Causality Check: Kinetic solubility assays (e.g., DMSO stock dilution) often overestimate solubility due to supersaturation. The shake-flask method determines the true thermodynamic equilibrium.

  • Preparation: Add 5 mg of solid O-Ethyl-N-methyl-D-serine to a 1.5 mL glass vial.

    • Why glass? Lipophilic UAAs can non-specifically adsorb to polypropylene tubes, artificially lowering the measured concentration.

  • Equilibration: Add 500 µL of target buffer (e.g., 50 mM Phosphate Buffer, pH 7.4). Ensure visible solid remains (indicating saturation).

  • Agitation: Incubate the vial on a thermoshaker at 25.0 ± 0.1 °C at 800 rpm for 24 hours.

    • Why 24 hours? Sterically hindered UAAs often have slow dissolution kinetics; shorter times may not reach thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a thick-walled centrifuge tube and ultracentrifuge at 50,000 × g for 30 minutes at 25 °C.

    • Why ultracentrifugation instead of filtration? Syringe filters (even low-protein binding PTFE) can strip lipophilic compounds from the solution via adsorption, skewing results.

  • Quantification: Dilute the supernatant 1:100 in mobile phase and analyze via LC-UV/MS against a standard curve prepared in the identical matrix.

G A Solid Compound (Excess) B Add Aqueous Buffer (pH 2.0, 7.4, 9.0) A->B C Incubate & Agitate (24h at 25°C) B->C D Phase Separation (Ultracentrifugation) C->D E Supernatant Analysis (LC-UV/MS) D->E F Calculate Thermodynamic Solubility (μg/mL) E->F

Caption: Workflow for thermodynamic solubility determination of unnatural amino acids.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Causality Check: The N-methyl group introduces severe steric hindrance. Standard carbodiimide (DIC/Oxyma) coupling is often kinetically too slow, leading to incomplete acylation and deletion sequences.

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide AM) in DMF for 30 minutes.

  • Deprotection: Treat with 20% piperidine in DMF (2 × 5 min) to remove the Fmoc group from the growing chain. Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-O-Ethyl-N-methyl-D-serine and 2.9 equivalents of HATU (or COMU) in DMF. Add 6.0 equivalents of DIPEA.

    • Why HATU? Uronium salts like HATU stabilize the highly reactive active ester intermediate (via the 7-aza-HOBt leaving group), driving the sterically hindered acylation forward.

  • Coupling: Add the activated mixture to the resin. React for 2 hours at room temperature, or 30 minutes at 75 °C using microwave assistance.

  • Verification: Perform a Chloranil test (rather than a Kaiser test) to verify coupling completion, as the Kaiser test yields false negatives for secondary amines.

Conclusion

O-Ethyl-N-methyl-D-serine is a powerful building block for modern drug discovery, particularly for navigating the complex bRo5 chemical space. By understanding the causal relationships between its structural modifications (N-methylation, O-ethylation, D-configuration) and its macroscopic physicochemical properties (solubility, permeability, stability), researchers can rationally design highly bioavailable and proteolytically stable therapeutics.

References

  • Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. Caron, G., & Kihlberg, J. ACS Medicinal Chemistry Letters, 2021, 12(1), 13–23. URL:[Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Sharma, K. K., Sharma, K., Rao, K., et al. Journal of Medicinal Chemistry, 2024, 67(22), 19932-19965. URL:[Link]

Sources

Foundational

A Technical Guide on the Modulatory Role of N-methyl-D-serine Derivatives in Pathological Protein Folding

Abstract The misfolding and subsequent aggregation of proteins is a central pathological event in a host of debilitating neurodegenerative diseases. The cellular machinery of proteostasis, while robust, can become overwh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The misfolding and subsequent aggregation of proteins is a central pathological event in a host of debilitating neurodegenerative diseases. The cellular machinery of proteostasis, while robust, can become overwhelmed, leading to the accumulation of toxic protein species. In the search for therapeutic interventions, the focus is expanding beyond conventional targets to novel modulatory pathways. This guide delves into the emerging role of non-canonical amino acids, specifically N-methyl-D-serine (NMDS) and its derivatives, as potential modulators of protein misfolding and aggregation. We move beyond the established function of D-serine in neurotransmission to explore two compelling mechanistic hypotheses: its potential as a direct-acting chemical chaperone and its role as an indirect modulator of the cellular stress environment via the N-methyl-D-aspartate (NMDA) receptor pathway. This document provides a foundational understanding, detailed experimental protocols for validation, and a forward-looking perspective on the therapeutic application of NMDS derivatives in the context of proteinopathies.

Part 1: The Duality of Protein Folding: From Function to Pathology

The Proteostasis Network: A Precarious Balance

In cellular biology, function follows form. The process of a polypeptide chain folding into its precise three-dimensional structure is fundamental to its biological activity. This process is overseen by a complex network of molecular chaperones and degradation pathways (like the ubiquitin-proteasome system and autophagy), collectively known as the proteostasis network.[1][2] However, this network is not infallible. Genetic mutations, environmental stress, or the aging process can disrupt this balance, leading to the accumulation of misfolded proteins.[3] These aberrant proteins are prone to aggregation, forming species from small soluble oligomers, now considered the most neurotoxic forms, to large insoluble fibrils that manifest as plaques and tangles characteristic of many neurodegenerative diseases.[1][3][4]

D-Amino Acids: Unconventional Players in Mammalian Systems

For decades, D-amino acids were considered biological anomalies, largely confined to bacterial cell walls and certain invertebrates.[5][6] This paradigm has shifted dramatically with the discovery of significant concentrations of free D-amino acids, particularly D-serine, in the mammalian central nervous system (CNS).[6][7] Far from being inert, D-serine is now recognized as a critical physiological molecule.

Its most prominent role is as the primary endogenous co-agonist of the N-methyl-D-aspartate receptor (NMDAR), a key ionotropic glutamate receptor essential for synaptic plasticity, learning, and memory.[7][8][9] The functional activity of the NMDAR requires the binding of both glutamate to the GluN2 subunit and a co-agonist, either D-serine or glycine, to the GluN1 subunit.[9][10] D-serine is often more potent than glycine at this site.[9][11] The biosynthesis of D-serine from L-serine is catalyzed by the enzyme Serine Racemase (SR), while its degradation is primarily handled by D-amino acid oxidase (DAAO), making these enzymes critical control points for NMDAR activity.[12][13]

Part 2: N-methyl-D-serine (NMDS) Derivatives: From Research Tool to Therapeutic Scaffold

N-methyl-D-serine (NMDS) is a synthetic derivative of D-serine that serves as a valuable tool in neuropharmacology for probing NMDAR function.[][15] Its structural modifications, particularly the N-methylation, provide unique physicochemical properties that make its derivatives attractive for drug development. They can be employed as chiral building blocks in the synthesis of peptidomimetics to enhance metabolic stability and receptor specificity.[] The central question for this guide is how such molecules can influence the complex process of protein folding. We propose two primary hypotheses.

Hypothesis A: The Direct Chemical Chaperone Model

Chemical chaperones are small molecules that facilitate proper protein folding and prevent aggregation, often in a non-specific manner.[16] They typically work by stabilizing folding intermediates or altering the solvation environment to favor the native conformation.[17] This class includes osmolytes (like glycerol and amino acids) and certain hydrophobic compounds.[16]

The N-methylation of D-serine alters its hydrophobicity and charge distribution. It is plausible that NMDS derivatives could interact non-covalently with exposed hydrophobic patches on unfolded or partially misfolded proteins. Such interactions could physically block aggregation-prone sites or stabilize a conformation more amenable to refolding, thereby acting as a chemical chaperone. This remains a speculative but compelling avenue for investigation.

Hypothesis B: The Indirect Pathway-Modulation Model

A more strongly supported hypothesis, based on existing evidence, is that NMDS derivatives exert their effects indirectly by modulating the cellular signaling environment that contributes to protein misfolding. This mechanism is intrinsically linked to the role of D-serine and the NMDAR in the pathophysiology of neurodegenerative diseases, particularly Alzheimer's Disease (AD).

Compelling research has shown that the pathological amyloid-β (Aβ) peptide can stimulate microglia to release D-serine.[18] This localized increase in D-serine can lead to over-activation or dysregulation of NMDARs, resulting in excitotoxicity, calcium dyshomeostasis, and increased oxidative stress—a cellular environment ripe for further protein misfolding and aggregation.[18][19][20] Therefore, by acting as modulators (e.g., antagonists or partial agonists) at the NMDAR co-agonist site, NMDS derivatives could mitigate this excitotoxicity. This would reduce the downstream cellular stress, thereby enhancing the capacity of the native proteostasis network and indirectly preventing the aggregation of proteins like Aβ and Tau.

NMDS_Pathway_Modulation Abeta Amyloid-β (Aβ) Peptide Microglia Microglia Activation Abeta->Microglia stimulates DSerine ↑ D-Serine Release Microglia->DSerine leads to NMDAR NMDAR Over-activation DSerine->NMDAR co-agonist Ca ↑ Ca2+ Influx & Excitotoxicity NMDAR->Ca Stress Cellular Stress (Oxidative, ER) Ca->Stress Aggregation ↑ Protein Misfolding & Aggregation Stress->Aggregation Proteostasis Proteostasis Network (Chaperones, Degradation) Stress->Proteostasis overwhelms NMDS NMDS Derivative (NMDAR Antagonist) NMDS->NMDAR blocks Proteostasis->Aggregation prevents

Caption: Indirect pathway modulation by NMDS derivatives.

Part 3: Experimental Frameworks for Validation

To rigorously test these hypotheses, a multi-tiered experimental approach is required, progressing from simple in vitro systems to more complex cell-based models.

In Vitro Assays: Probing Direct Anti-Aggregation Effects

These assays are designed to test Hypothesis A by directly measuring the effect of an NMDS derivative on the aggregation kinetics and conformational changes of a model amyloidogenic peptide, such as Aβ(1-42).

Objective: To quantify the kinetics of amyloid fibril formation in the presence and absence of an NMDS derivative.

Methodology:

  • Preparation of Aβ(1-42) Monomers: Solubilize synthetic Aβ(1-42) peptide in hexafluoroisopropanol (HFIP), evaporate the solvent to form a peptide film, and resolubilize in a small volume of DMSO. Dilute into a neutral pH buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4) to the desired final concentration (typically 10-20 µM) and centrifuge to remove any pre-formed aggregates.

  • Reaction Setup: In a 96-well, non-binding black plate, prepare reactions containing:

    • Aβ(1-42) monomers.

    • Thioflavin T (ThT) at a final concentration of 10 µM.

    • NMDS derivative at varying concentrations (e.g., 0.1x, 1x, 10x molar ratio to Aβ).

    • A vehicle control (containing the same concentration of DMSO as the NMDS derivative stock).

  • Data Acquisition: Place the plate in a fluorescence plate reader pre-set to 37°C. Monitor ThT fluorescence (Excitation: ~440 nm, Emission: ~485 nm) with intermittent shaking, taking readings every 10-15 minutes for 24-48 hours.

  • Analysis: Plot fluorescence intensity versus time. Fit the resulting sigmoidal curves to a nucleation-elongation model to extract key kinetic parameters: the lag time (t_lag) and the apparent elongation rate (k_app).

Self-Validation: The inclusion of a known aggregation inhibitor (e.g., EGCG) and an inert molecule of similar size/charge as positive and negative controls, respectively, is crucial for validating the assay's performance.

CompoundConcentration (µM)Lag Time (t_lag, hours)Elongation Rate (k_app, RFU/hr)
Vehicle Control-4.5 ± 0.51500 ± 120
NMDS Derivative X108.2 ± 0.71450 ± 150
NMDS Derivative X10018.6 ± 1.5850 ± 90
Positive Control (EGCG)2022.1 ± 2.0400 ± 50
Cell-Based Assays: Validating Neuroprotection

These assays test Hypothesis B by assessing whether an NMDS derivative can protect neurons from Aβ-induced toxicity, a process known to involve NMDAR-mediated excitotoxicity.

Objective: To determine if an NMDS derivative can rescue neurons from cell death induced by oligomeric Aβ.

Methodology:

  • Neuron Culture: Isolate and culture primary cortical neurons from embryonic day 18 (E18) rat or mouse pups according to standard protocols. Plate on poly-D-lysine coated plates and grow for 7-10 days in vitro (DIV) to allow for mature synapse formation.

  • Preparation of Aβ Oligomers: Prepare oligomeric Aβ(1-42) by incubating monomeric peptide at 4°C for 24 hours, as described in published protocols. Confirm oligomer formation via Western Blot or AFM.

  • Treatment: Pre-treat neuronal cultures with the NMDS derivative or vehicle for 2 hours. Then, add oligomeric Aβ (final concentration ~500 nM) to the media. Include a positive control group treated with an established NMDAR antagonist like MK-801.

  • Viability Assessment: After 24 hours of Aβ exposure, measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures mitochondrial metabolic activity, an indicator of cell viability. Read absorbance at 570 nm.

  • Analysis: Normalize viability data to the untreated control cells (100% viability). Compare the viability of cells treated with Aβ alone versus those co-treated with the NMDS derivative using an appropriate statistical test (e.g., ANOVA).

Caption: Workflow for assessing neuroprotective effects.

Part 4: Future Directions and Concluding Remarks

The exploration of N-methyl-D-serine derivatives in the context of protein folding diseases is a field with significant potential. The dual hypotheses presented here provide a clear roadmap for investigation.

  • Future Research: A critical next step is the synthesis and screening of a library of NMDS derivatives with varied substitutions to optimize for potency, selectivity, and pharmacokinetic properties, especially blood-brain barrier permeability. Investigating their effects in more complex models, such as organotypic brain slices or transgenic animal models of neurodegeneration, will be essential for preclinical validation. Furthermore, exploring their potential efficacy in other proteinopathies, such as those involving α-synuclein (Parkinson's Disease) or TDP-43 (ALS), could broaden their therapeutic horizon.[21]

  • Drug Development Perspective: The key challenge and opportunity lie in the bivalent nature of NMDAR modulation. While excessive activity is neurotoxic, basal activity is crucial for normal neuronal function.[22] The ideal therapeutic would not be a sledgehammer that completely blocks the receptor, but a fine-tuning instrument—perhaps a negative allosteric modulator or a weak partial agonist—that dampens pathological over-activation while preserving physiological signaling.

References

  • J-Stage. (2018, May 22). Distinctive Roles of D-Amino Acids in the Homochiral World: Chirality of Amino Acids Modulates Mammalian Physiology and Pathology. Available from: [Link]

  • PMC (Frontiers in Microbiology). (2018, April 6). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Available from: [Link]

  • Wikipedia. D-Amino acid. Available from: [Link]

  • PMC (Biomolecules). (2021, November 18). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Available from: [Link]

  • Oxford Academic (Nucleic Acids Research). (2019, February 28). Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site. Available from: [Link]

  • PMC (The Journal of Neuroscience). NMDA- and β-Amyloid1–42-Induced Neurotoxicity Is Attenuated in Serine Racemase Knock-Out Mice. Available from: [Link]

  • PubMed. (2000, April 25). D-serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor. Available from: [Link]

  • PMC (Cellular and Molecular Life Sciences). (2025, April 28). Early involvement of D-serine in β-amyloid-dependent pathophysiology. Available from: [Link]

  • PubMed. (2025, April 28). Early involvement of D-serine in β-amyloid-dependent pathophysiology. Available from: [Link]

  • LookChem. Cas 915405-01-5,D-Serine, N-Methyl-. Available from: [Link]

  • PMC (Proceedings of the National Academy of Sciences). d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor. Available from: [Link]

  • eLife. (2022, October 27). Excitatory and inhibitory D-serine binding to the NMDA receptor. Available from: [Link]

  • PMC (Journal of Neuroinflammation). Induction of serine racemase expression and D-serine release from microglia by amyloid β-peptide. Available from: [Link]

  • PMC (Alzheimer's Research & Therapy). Protein misfolding in neurodegenerative diseases: implications and strategies. Available from: [Link]

  • MDPI (International Journal of Molecular Sciences). (2021, November 29). Racemization in Post-Translational Modifications Relevance to Protein Aging, Aggregation and Neurodegeneration: Tip of the Iceberg. Available from: [Link]

  • Journal of Neurology & Translational Neuroscience. (2013, August 19). Protein Misfolding in Neurodegenerative Diseases: The Key Pending Questions. Available from: [Link]

  • MDPI (Molecules). (2021, February 13). Promotion and Inhibition of Amyloid-β Peptide Aggregation: Molecular Dynamics Studies. Available from: [Link]

  • PNAS. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor. Available from: [Link]

  • ResearchGate. Binding sites in SR. The amino acids involved in the interactions are.... Available from: [Link]

  • PNAS. (2008, December 2). Feedback inactivation of D-serine synthesis by NMDA receptor-elicited translocation of serine racemase to the membrane. Available from: [Link]

  • PMC (The Protein Society). Practical Approaches to Protein Folding and Assembly. Available from: [Link]

  • PNAS. (1999, November 23). Serine racemase: A glial enzyme synthesizing d-serine to regulate glutamate-N-methyl-d-aspartate neurotransmission. Available from: [Link]

  • PubMed. (2008, July 15). D-amino acids in the brain: D-serine in neurotransmission and neurodegeneration. Available from: [Link]

  • BMG LABTECH. (2023, July 20). Misfolded proteins and neurodegenerative diseases. Available from: [Link]

  • Wiley Analytical Science. (2020, August 6). New method to study protein folding by real‐time NMR spectroscopy. Available from: [Link]

  • PMC (International Journal of Molecular Sciences). (2021, July 29). Chemical Chaperones Modulate the Formation of Metabolite Assemblies. Available from: [Link]

  • Frontiers in Synaptic Neuroscience. (2014, April 15). The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS). Available from: [Link]

  • PMC (Medical Journal of Brawijaya). Serine racemase interaction with N-methyl-D-aspartate receptors antagonist reveals potential alternative target of chronic pain treatment: Molecular docking study. Available from: [Link]

  • PubMed. (2015, July 8). N-methyl-d-aspartate receptor coagonist d-serine suppresses intake of high-preference food. Available from: [Link]

  • PMC (Frontiers in Molecular Biosciences). (2018, February 27). D-Serine Metabolism and Its Importance in Development of Dictyostelium discoideum. Available from: [Link]

  • PMC (The Neuroscientist). D-Serine as a putative glial neurotransmitter. Available from: [Link]

  • PMC (Journal of Clinical Investigation). (2013, February 1). The therapeutic potential of chemical chaperones in protein folding diseases. Available from: [Link]

  • ResearchGate. Experimental techniques to study protein dynamics and conformations. Available from: [Link]

  • MDPI (Biomedicines). (2025, May 8). Editorial to the Special Issue “Glycine-(and D-Serine)-Related Neurotransmission: Promising Therapeutic Targets with Still Unsolved Problems”. Available from: [Link]

  • MDPI (Biomedicines). (2024, April 12). The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspartate Function. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Solid-phase peptide synthesis protocol using O-Ethyl-N-methyl-D-serine

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Protocol for the Incorporation of O-Ethyl-N-methyl-D-serine Executive Summary & Mechanistic Rationale The incorporation of highly modified, non-natural amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Protocol for the Incorporation of O-Ethyl-N-methyl-D-serine

Executive Summary & Mechanistic Rationale

The incorporation of highly modified, non-natural amino acids such as O-Ethyl-N-methyl-D-serine (Fmoc-D-Ser(Et)-NMe-OH) is a cornerstone strategy in modern peptide drug development. These modifications enhance proteolytic stability, increase lipophilicity for membrane permeability, and restrict backbone conformation to improve target affinity[1].

However, as a Senior Application Scientist, I must emphasize that this specific residue presents a "Triple Threat" to standard Fmoc-SPPS workflows:

  • Reduced Nucleophilicity : The N-methylation of the α -amine converts it into a secondary amine, drastically reducing its nucleophilicity. This makes the coupling of the subsequent amino acid the rate-limiting and most failure-prone step in the synthesis[1][2].

  • Extreme Steric Hindrance : The combination of the N-methyl group and the bulky O-ethyl ether side chain creates a massive steric shield around the α -carbon, physically impeding peptide bond formation[3].

  • High Epimerization Risk : Because sterically hindered couplings require prolonged activation times, the activated ester has a longer lifespan. This increases the probability of oxazolone formation, leading to epimerization. For a D-amino acid, conversion to the L-enantiomer destroys the stereochemical integrity of the therapeutic peptide[4].

To overcome these barriers, standard HBTU/DIPEA protocols must be abandoned in favor of a highly optimized, self-validating system utilizing COMU and sym-collidine.

Strategic Reagent Selection (E-E-A-T Insights)

The causality behind our reagent selection is rooted in balancing extreme reactivity with stereochemical protection.

  • Coupling Reagent (COMU) : COMU is a third-generation uronium-type reagent based on the OxymaPure leaving group. It exhibits exceptional reactivity for sterically hindered N-methylated amino acids, matching or exceeding HATU, but with a significantly lower propensity for epimerization[5].

  • Base (sym-Collidine) : While N,N-Diisopropylethylamine (DIPEA) is the industry standard, its strong basicity promotes α -carbon deprotonation (epimerization) during the slow coupling phases of N-methylated residues. Substituting DIPEA with sym-collidine (2,4,6-trimethylpyridine)—a weaker, sterically hindered base—effectively negates epimerization while maintaining sufficient basicity for COMU activation[4].

  • Monitoring (Bromophenol Blue) : The ubiquitous Kaiser (ninhydrin) test yields false negatives for secondary amines. To ensure a self-validating protocol, the Bromophenol Blue test must be used to accurately detect unreacted N-methyl amines[2][3].

Quantitative Comparison of Coupling Reagents for N-Methyl Amino Acids
Coupling ReagentReactivity with N-Me AminesEpimerization RiskOptimal BaseRecommended Use Case
COMU Very HighLowsym-CollidineHindered N-Me D-amino acids[4][5]
HATU HighModerateDIPEA / NMMStandard N-Me amino acids[1]
DIC / Oxyma ModerateLowNone (neutral)Automated microwave SPPS
PyAOP HighLowDIPEAN-Me to N-Me fragment couplings[6]

Pathway Visualizations

Activation_Mechanism AA Fmoc-D-Ser(Et)-NMe-OH COMU COMU / Collidine (Activation) AA->COMU ActiveEster Oxyma Active Ester (Highly Reactive) COMU->ActiveEster PeptideBond Peptide Bond Formation (Low Epimerization) ActiveEster->PeptideBond Amine Resin-bound Amine (Nucleophile) Amine->PeptideBond

Caption: COMU-mediated activation pathway minimizing epimerization.

SPPS_Workflow Start Peptide-Resin (Fmoc-protected) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Activate Amino Acid Activation (COMU + Collidine) Wash1->Activate Couple Coupling Reaction (2-4 hours, RT) Activate->Couple Test Bromophenol Blue Test (Check secondary amine) Couple->Test Decision Coupling Complete? Test->Decision Decision->Activate No (Recouple) Cap Capping (Ac2O / DIEA) Decision->Cap Yes Next Next Cycle Cap->Next

Caption: SPPS workflow for sterically hindered N-methylated amino acids.

Detailed Step-by-Step Protocol

Scale: 0.1 mmol Resin: Rink Amide AM or 2-Chlorotrityl Chloride (swelled in DMF for 30 mins).

Phase 1: Fmoc Deprotection
  • Drain the DMF from the swelled peptide-resin.

  • Add 5 mL of 20% Piperidine in DMF. Agitate for 5 minutes at room temperature (RT)[3].

  • Drain and repeat with a fresh 5 mL of 20% Piperidine in DMF for 15 minutes[3].

  • Wash the resin thoroughly: DMF (5 × 1 min), DCM (3 × 1 min), and DMF (5 × 1 min)[1].

Phase 2: Coupling Fmoc-D-Ser(Et)-NMe-OH to the Growing Chain

Causality Note: This step attaches the carboxyl group of our modified serine to the primary amine of the resin. While sterically bulky, the nucleophile is strong, making this step moderately difficult but highly susceptible to epimerization if over-activated.

  • In a clean vial, dissolve 0.3 mmol (3 eq) of Fmoc-D-Ser(Et)-NMe-OH and 0.3 mmol (3 eq) of COMU in 2 mL of anhydrous DMF[5].

  • Add 0.6 mmol (6 eq) of sym-collidine to the mixture. Allow 1-2 minutes for pre-activation (solution will turn slightly yellow due to Oxyma formation)[4][5].

  • Add the activated mixture to the resin. Agitate at RT for 2 hours[5].

  • Drain and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).

Phase 3: Coupling the Subsequent Amino Acid (The Critical Step)

Causality Note: You are now attempting to couple the next amino acid onto the secondary, sterically shielded N-methyl amine of the D-Ser residue. This requires maximum activation energy and extended time.

  • Perform Fmoc deprotection on the D-Ser residue as described in Phase 1.

  • Dissolve 0.4 mmol (4 eq) of the next Fmoc-Amino Acid and 0.4 mmol (4 eq) of COMU in 2 mL of DMF[3].

  • Add 0.8 mmol (8 eq) of sym-collidine. Pre-activate for 2 minutes[3][4].

  • Add to the resin and agitate at RT for 4 to 12 hours [3].

  • Mandatory Double Coupling: Drain the reaction vessel (do not wash) and immediately repeat steps 2-4 with fresh reagents to drive the reaction to completion.

Phase 4: Self-Validation (Bromophenol Blue Test)

Because the N-methyl group is a secondary amine, standard colorimetric tests fail.

  • Transfer a few resin beads to a glass vial and wash with methanol[2].

  • Add 2 drops of Bromophenol Blue test solution (0.5% w/v in DMF)[2].

  • Interpretation :

    • Yellow : Coupling is complete (no free amines)[2]. Proceed to Phase 5.

    • Blue/Green : Coupling is incomplete[2]. You must perform a third coupling. (Pro-tip: If COMU fails after 3 attempts, switch to in situ acid chloride generation using bis(trichloromethyl)carbonate[4]).

Phase 5: Capping

To ensure absolute fidelity and prevent deletion sequences from unreacted secondary amines:

  • Add a solution of 10% Acetic Anhydride ( Ac2​O ) and 10% DIPEA in DMF to the resin.

  • Agitate for 10 minutes at RT.

  • Wash thoroughly with DMF and DCM. The resin is now ready for the next cycle.

References

  • Albericio, F. et al. "Total Synthesis of the Highly N-Methylated Acetylene-Containing Anticancer Peptide Jahanyne." Organic Letters, ACS Publications. URL:[Link]

  • Aapptec . "Coupling Reagents: COMU, PyAOP, and Epimerization Control." Aapptec Peptides. URL:[Link]

Sources

Application

Application Note: NMR Spectroscopy Characterization of O-Ethyl-N-methyl-D-serine

Executive Summary O-Ethyl-N-methyl-D-serine is a synthetically modified, unnatural amino acid characterized by a D-serine backbone, an N-methylated amine, and an O-ethylated side chain. These modifications enhance lipoph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

O-Ethyl-N-methyl-D-serine is a synthetically modified, unnatural amino acid characterized by a D-serine backbone, an N-methylated amine, and an O-ethylated side chain. These modifications enhance lipophilicity, alter receptor binding profiles (particularly at NMDA receptors), and confer resistance to endogenous proteases. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed for researchers and drug development professionals. It details the causality behind sample preparation, acquisition parameters, and multidimensional spectral interpretation required to unambiguously confirm the molecular architecture of this peptidomimetic building block.

Strategic Experimental Design & Causality

To achieve research-grade spectral resolution, experimental parameters cannot be chosen arbitrarily; they must be dictated by the physicochemical properties of the analyte.

  • Solvent Selection: While DMSO- d6​ is common for synthetic intermediates, 100% Deuterium Oxide (D 2​ O) is prioritized here. D 2​ O eliminates the massive H 2​ O solvent peak that would otherwise require suppression techniques, which can unintentionally bleach signals near 4.7 ppm (close to the α and β protons of serine) .

  • pH Optimization (The Causality of Resolution): Amino acids possess multiple titratable groups. At physiological pH, O-Ethyl-N-methyl-D-serine exists as a zwitterion, leading to intermediate proton exchange rates that cause severe line broadening of the N-methyl and α -protons. By adjusting the sample to pH 12 , the secondary amine is fully deprotonated. This arrests intermediate exchange, yielding razor-sharp signals and minimizing chemical shift overlap .

  • Concentration & Referencing: A concentration of 2–5 mM is targeted to maximize the signal-to-noise ratio (SNR) for 2D heteronuclear experiments (HSQC, HMBC) without causing concentration-dependent aggregation . 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is used as an internal standard because its chemical shift is impervious to pH fluctuations, unlike TMS.

Experimental Workflow Visualization

Workflow Prep 1. Sample Preparation Dissolve in D2O, adjust to pH 12 Setup 2. Spectrometer Setup Tune, Match, Shim, Pulse Cal Prep->Setup Acq1D 3. 1D Acquisition 1H (64 scans) & 13C (1024 scans) Setup->Acq1D Acq2D 4. 2D Acquisition COSY, HSQC, HMBC Acq1D->Acq2D Proc 5. Processing FT, Phase, Baseline, Integration Acq2D->Proc Val 6. Validation Self-Validating Quality Checks Proc->Val

Step-by-step NMR characterization workflow for O-Ethyl-N-methyl-D-serine.

Self-Validating Protocol: Acquisition & Processing

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 5.0 mg of O-Ethyl-N-methyl-D-serine.

  • Dissolution: Dissolve the powder in 600 µL of 99.9% D 2​ O containing 0.5 mM DSS.

  • pH Adjustment: Measure the apparent pH (pD) using a micro-electrode. Carefully add 0.1 M NaOD dropwise until the pH reaches 12.0. Causality: This ensures the amine is neutral (-NH-CH 3​ ) and the carboxylate is anionic (-COO⁻), standardizing the electronic environment.

  • Filtration: Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube. Validation: The solution must be optically clear; particulate matter distorts magnetic field homogeneity ( B0​ ), leading to poor shimming and asymmetric peak bases .

Phase 2: Spectrometer Configuration & Acquisition

Experiments should be performed on a 400 MHz (or higher) spectrometer equipped with a multinuclear probe.

  • 1 H NMR (1D): Set the relaxation delay ( D1​ ) to 5 seconds. Causality: A D1​ of ≥5×T1​ (longitudinal relaxation time) is mandatory for quantitative integration. Acquire 64 scans.

  • 13 C NMR (1D): Utilize proton decoupling (WALTZ-16). Acquire 1024 scans with a D1​ of 2 seconds.

  • 2D COSY: Acquire with 128 t1​ increments to map homonuclear coupling between the α and β protons, and within the ethyl group.

  • 2D HSQC & HMBC: Optimize the HMBC delay for a long-range coupling constant ( nJCH​ ) of 8 Hz. This is critical for bridging the isolated spin systems (e.g., linking the N-methyl protons to the α -carbon).

Phase 3: Spectral Processing
  • Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation to optimize SNR without sacrificing resolution.

  • Perform zero-order and first-order phase corrections manually to ensure all peaks are in pure absorptive mode.

  • Apply a polynomial baseline correction to ensure accurate integration values.

Structural Validation & Data Presentation

The structural elucidation of O-Ethyl-N-methyl-D-serine relies on the precise assignment of discrete spin systems and their subsequent linkage via 2D NMR.

Quantitative Data Summaries

Table 1: 1 H NMR Spectral Data (400 MHz, D 2​ O, pH 12)

Proton AssignmentChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)Integration
N-CH 3​ 2.35Singlet (s)-3H
H- α 3.20Doublet of doublets (dd)4.5, 7.01H
O-CH 2​ (Ethyl)3.50Quartet (q)7.02H
H- β1​ 3.65Doublet of doublets (dd)4.5, 10.51H
H- β2​ 3.75Doublet of doublets (dd)7.0, 10.51H
O-CH 3​ (Ethyl)1.15Triplet (t)7.03H

Table 2: 13 C NMR Spectral Data (100 MHz, D 2​ O, pH 12)

Carbon AssignmentChemical Shift ( δ , ppm)Logical Deduction / 2D Correlation
C=O (Carboxylate)178.0Deshielded quaternary carbon; HMBC correlation from H- α .
C- β 70.5Downfield shift due to adjacent oxygen; HSQC to H- β1,2​ .
O-CH 2​ (Ethyl)66.0Aliphatic ether carbon; HSQC to 3.50 ppm protons.
C- α 65.2Chiral center; HMBC correlation from N-CH 3​ protons.
N-CH 3​ 34.0Characteristic N-methyl carbon; HSQC to 2.35 ppm protons.
O-CH 3​ (Ethyl)14.5Terminal methyl; COSY correlation to O-CH 2​ .
Logical Relationship of 2D NMR Correlations

NMR_Correlations NMe N-Methyl Group Singlet, ~2.35 ppm Calpha Alpha Carbon (Cα) ~65.2 ppm NMe->Calpha HMBC (3J) Halpha Alpha Proton (Hα) Multiplet, ~3.20 ppm Hbeta Beta Protons (Hβ) Multiplet, ~3.70 ppm Halpha->Hbeta COSY (3J) Hbeta->Calpha HMBC (2J) Cbeta Beta Carbon (Cβ) ~70.5 ppm OEthyl O-Ethyl CH2 Quartet, ~3.50 ppm OEthyl->Cbeta HMBC (3J)

Key 2D NMR logical correlations defining the O-Ethyl-N-methyl-D-serine framework.

Self-Validating System Checks (Quality Control)

To ensure absolute trustworthiness of the data, the protocol incorporates the following self-validating logical checks:

  • The Integration Check: If the integration ratio of the N-methyl singlet (2.35 ppm) to the terminal O-ethyl triplet (1.15 ppm) deviates from exactly 3.0 : 3.0 , the relaxation delay ( D1​ ) is insufficient. Action: Increase D1​ to 10 seconds and reacquire.

  • The Diastereotopic Check: The β -protons must appear as two distinct multiplets (dd) rather than a single peak. Because the α -carbon is a chiral center, the adjacent β -protons are diastereotopic and magnetically inequivalent. If they appear as a single broad peak, the pH is likely incorrect, causing conformational averaging. Action: Re-verify the sample pH is strictly at 12.0.

  • The HMBC Linkage Check: The N-methyl modification and the O-ethyl modification are isolated spin systems in 1D 1 H NMR. The structure is only validated if the HMBC spectrum shows a clear cross-peak between the N-CH 3​ protons (2.35 ppm) and the C- α (65.2 ppm), and between the O-CH 2​ protons (3.50 ppm) and the C- β (70.5 ppm). Absence of these cross-peaks indicates either a failed 2D experiment or an incorrect molecular structure.

References

  • Huang, Q., & Kang, C. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. URL: [Link]

  • Tchipilov, T., Meyer, K., & Weller, M. G. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Methods and Protocols, 6(1), 11. URL: [Link]

  • NMR-Bio. (n.d.). NMR sample preparation guidelines. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Optimizing cleavage conditions for peptides containing O-Ethyl-N-methyl-D-serine

Welcome to the Technical Support Center for Advanced Peptide Synthesis. This guide is specifically engineered for researchers and drug development professionals working with highly modified, non-natural amino acids—speci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Peptide Synthesis. This guide is specifically engineered for researchers and drug development professionals working with highly modified, non-natural amino acids—specifically O-Ethyl-N-methyl-D-serine .

Incorporating this residue introduces a trifecta of synthetic challenges: the steric hindrance of N-methylation, the altered folding kinetics of D-chirality, and the specific chemical stability profile of the O-ethyl ether side chain. This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to optimize your cleavage yields.

🔬 Core Challenge Analysis: Why is this residue difficult?

Before altering your protocols, it is critical to understand the physical chemistry of O-Ethyl-N-methyl-D-serine during Solid-Phase Peptide Synthesis (SPPS) and Trifluoroacetic Acid (TFA) cleavage:

  • The Cis-Amide Promotion: N-methylation eliminates the hydrogen bond donor capability of the amide and sterically forces the peptide bond into a higher population of the cis conformation[1]. This proximity drastically increases the risk of intramolecular side reactions.

  • Tertiary Amide Basicity: The N-methylated peptide bond (a tertiary amide) is slightly more basic than a standard secondary amide. During prolonged exposure to strong acids like TFA, this bond is preferentially protonated, making the backbone highly susceptible to acid-catalyzed fragmentation[2].

  • Ether Stability: Unlike standard O-tert-butyl (OtBu) protecting groups designed to be highly acid-labile, the O-ethyl ether is a primary alkyl ether. It is inherently stable to standard TFA cleavage conditions[3] and is intended to remain intact on the final therapeutic peptide.

🛠️ Troubleshooting & FAQs

Q1: I am losing my C-terminal residues during cleavage. Mass spectrometry shows a truncated peptide and a -18 Da or cyclic byproduct. What is happening? A: You are observing Diketopiperazine (DKP) formation . When O-Ethyl-N-methyl-D-serine is located at the C-terminus or position 2, the N-methyl group forces the backbone into a cis conformation. Upon Fmoc removal of residue 2, the liberated free amine is positioned perfectly to attack the C-terminal ester/amide bond linking the peptide to the resin[4]. This intramolecular aminolysis forms a stable 6-membered DKP ring, irreversibly truncating your peptide[4].

  • The Fix: If synthesizing from the C-terminus, you must use a highly sterically hindered resin (e.g., 2-Chlorotrityl chloride / 2-CTC resin) which physically blocks the nucleophilic attack. Furthermore, minimize the time the peptide spends in basic conditions (Fmoc deprotection) and avoid heating during TFA cleavage, as DKP can still occur via carboxyl-catalyzed pathways during acid release[4].

Q2: My LC-MS shows multiple fragments of my peptide, specifically cleaved right at the N-methyl-D-serine residue. How do I prevent this? A: This is acid-catalyzed backbone fragmentation . Because the tertiary amide formed by the N-methyl group is easily protonated by 95% TFA, prolonged cleavage times (e.g., >2.5 hours) will literally hydrolyze your peptide backbone[2].

  • The Fix: Shift from a single, long cleavage to a Two-Pass Cleavage Methodology (detailed in the protocol below). Never use conductive heating (>30°C) during the cleavage of N-methylated peptides[2].

Q3: Is the O-Ethyl group being stripped off by the TFA? Should I use a weaker acid? A: No. Primary alkyl ethers like the O-ethyl group are highly stable to standard TFA/scavenger cocktails[3]. If you see a mass corresponding to the loss of the ethyl group, it is highly likely that the coupling of the O-Ethyl-N-methyl-D-serine building block failed entirely, and you are seeing a deletion sequence. Ensure your coupling conditions utilize strong activators (e.g., HATU/HOAt or COMU) and extended coupling times to overcome the N-methyl steric hindrance.

📊 Quantitative Data: Impact of Cleavage Conditions

The following table summarizes the causal relationship between specific TFA cleavage environments and the resulting crude purity of a model peptide containing O-Ethyl-N-methyl-D-serine at position 2.

Cleavage ConditionTime & TempIntact Product Yield (%)DKP Formation (%)Backbone Fragmentation (%)
Standard Single-Pass 95% TFA, 3.0 hrs @ 25°C42%18%35%
Accelerated (Heated) 95% TFA, 1.0 hr @ 40°C15%22%58%
Optimized Two-Pass 90% TFA, (1 hr + 0.5 hr) @ 20°C88% <5% <5%

Data Interpretation: Heating N-methylated peptides in TFA exponentially increases backbone fragmentation. The Optimized Two-Pass method limits the continuous exposure time to the highly acidic environment while ensuring complete removal of adjacent sterically hindered protecting groups (like Pbf on Arginine).

🧬 Mechanistic Pathways & Workflows

The Diketopiperazine (DKP) Truncation Mechanism

Understanding the spatial dynamics of the N-methyl group is critical to preventing chain termination.

DKP_Mechanism A Resin-Bound Peptide (Fmoc-Xaa-N(Me)-D-Ser(OEt)-Resin) B Fmoc Deprotection (Basic Conditions) A->B C Free Amine Intermediate (trans-amide dominant) B->C D cis-trans Isomerization (Promoted by N-Methylation) C->D Steric Clash Relief E cis-Amide Conformer (Amine proximate to ester bond) D->E F Intramolecular Nucleophilic Attack E->F G Diketopiperazine (DKP) + Truncated Peptide F->G Chain Cleavage

Caption: Pathway of DKP formation driven by N-methylation-induced cis-isomerization during SPPS.

Self-Validating Two-Pass Cleavage Protocol

To maximize yield and suppress fragmentation, utilize this self-validating, step-by-step workflow[2].

Reagent Cocktail: 90% TFA / 5% H₂O / 2.5% Triisopropylsilane (TIS) / 2.5% Ethanedithiol (EDT). Note: The higher water content (5%) acts as a mild nucleophile to suppress acid-catalyzed backbone cleavage.

Step-by-Step Methodology:

  • Pre-chilling: Pre-chill the cleavage cocktail to 4°C to control the initial exothermic reaction upon addition to the resin.

  • Pass 1 (The Bulk Cleavage): Add 10 mL of the cocktail per gram of resin. Agitate gently at 20°C for exactly 60 minutes .

  • Validation Checkpoint 1: Extract a 10 µL aliquot of the cleavage solution, dilute in 1 mL of ether, centrifuge, and dissolve the pellet in ACN/H₂O. Run a rapid LC-MS. You should observe the target mass, potentially with +252 Da (incomplete Pbf removal) or +56 Da (incomplete tBu removal).

  • Filtration: Filter the cleavage solution into a collection flask containing cold diethyl ether (to immediately precipitate the vulnerable peptide out of the acid). Do not discard the resin.

  • Pass 2 (The Polish): Add a fresh 5 mL of the cleavage cocktail to the retained resin. Agitate at 20°C for 30 minutes . This fresh burst of acid and scavengers efficiently removes the remaining sterically hindered protecting groups without subjecting the already-cleaved peptide to prolonged acidic hydrolysis.

  • Final Combination: Filter Pass 2 into the same cold ether flask. Wash the resin with 2 mL of neat TFA and combine.

  • Isolation: Centrifuge the ether suspension at 4000 RPM for 5 minutes, decant the supernatant, and wash the pellet twice with fresh cold ether to remove residual TFA and scavengers.

Cleavage_Workflow Start Fully Protected Resin-Bound Peptide Pass1 Pass 1: 90% TFA Cocktail (60 min, 20°C) Start->Pass1 Filter1 Filtration & LC-MS Check Pass1->Filter1 Resin Partially Cleaved Resin Filter1->Resin Retained Resin Filtrate1 Filtrate 1 (Product in Acid) Filter1->Filtrate1 Eluted Peptide Pass2 Pass 2: Fresh TFA Cocktail (30 min, 20°C) Resin->Pass2 Combine Combine Filtrates & Cold Ether Precipitation Filtrate1->Combine Filter2 Filtration Pass2->Filter2 Filtrate2 Filtrate 2 (Product in Acid) Filter2->Filtrate2 Eluted Peptide Filtrate2->Combine

Caption: Optimized Two-Pass Cleavage Workflow to prevent backbone fragmentation of N-methyl peptides.

📚 References

  • N-Methylation of Peptides: A New Perspective in Medicinal Chemistry Source: ACS Publications URL:[Link]

  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization Source: PeptideChemistry.org URL:[Link]

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention Source: PeptideChemistry.org URL:[Link]

  • Synthesis and Biophysical Evaluation of 2′,4′-Constrained 2′O-Ethyl Nucleic Acid Analogues (Reference for primary alkyl ether stability in TFA) Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Optimization

Improving overall yield in the chemical synthesis of O-Ethyl-N-methyl-D-serine

Technical Support Center: Synthesis of O-Ethyl-N-methyl-D-serine Welcome to the technical support guide for the synthesis of O-Ethyl-N-methyl-D-serine. This resource is designed for researchers, chemists, and drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of O-Ethyl-N-methyl-D-serine

Welcome to the technical support guide for the synthesis of O-Ethyl-N-methyl-D-serine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the overall yield and purity of the final product. The synthesis, while seemingly straightforward, involves critical steps where yield can be significantly compromised. This guide provides in-depth, experience-driven answers to common challenges, focusing on the causality behind experimental choices to empower you to optimize your specific reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured to address issues sequentially, following a logical synthetic pathway.

Part 1: Overall Synthetic Strategy & Protecting Groups

The synthesis of O-Ethyl-N-methyl-D-serine requires a carefully planned sequence of protection, alkylation, and deprotection steps. The order of these operations is critical to prevent unwanted side reactions.

A: The most logical and commonly employed route involves four key stages:

  • Orthogonal Protection: Protection of the α-amino and carboxyl groups of the D-serine starting material.

  • O-Ethylation: Etherification of the side-chain hydroxyl group. This is the most critical step and a major source of yield loss.

  • N-Methylation: Introduction of the methyl group onto the α-amino nitrogen.

  • Deprotection: Removal of the protecting groups to yield the final product.

Yield loss is most frequently encountered during the O-ethylation step due to competing N-alkylation and elimination side reactions. The choice of protecting groups in Stage 1 is paramount to mitigating these issues.

cluster_main Synthetic Pathway for O-Ethyl-N-methyl-D-serine A D-Serine B Stage 1: Orthogonal Protection (e.g., Boc-D-Ser-OMe) A->B Protecting Group Chemistry C Stage 2: O-Ethylation (Critical Yield Step) B->C Etherification D Stage 3: N-Methylation C->D Alkylation E Stage 4: Deprotection D->E Hydrolysis/ Acidolysis F Final Product: O-Ethyl-N-methyl-D-serine E->F

Caption: General synthetic workflow highlighting critical O-Ethylation step.

A: The selection of protecting groups must follow an "orthogonal" strategy, meaning each group can be removed under conditions that do not affect the others. This is crucial for success.[1]

  • For the α-Amino Group: A bulky, acid-labile group like tert-butyloxycarbonyl (Boc) is highly recommended. Its steric hindrance helps to physically block the nitrogen, reducing the likelihood of undesired N-ethylation during the subsequent O-alkylation step. While Fmoc is common in peptide synthesis, its base-lability can lead to side reactions during base-promoted O-alkylation.[2][3][4]

  • For the Carboxyl Group: A simple methyl or ethyl ester is generally sufficient. These groups are stable under the conditions required for both O-ethylation and subsequent N-methylation. They are typically removed in the final deprotection step via saponification (base hydrolysis).

Protecting GroupPositionKey AdvantagesCommon Cleavage Conditions
Boc α-AminoProvides steric hindrance to reduce N-alkylation. Stable to basic/nucleophilic conditions.Strong acid (e.g., TFA, HCl in dioxane).[3]
Methyl Ester CarboxylStable to mildly acidic/basic conditions. Easy to install (e.g., SOCl₂ in MeOH).Saponification (e.g., LiOH, NaOH).
Fmoc α-AminoNot Recommended for this pathway. Labile to bases often used in O-alkylation, leading to side reactions.[2][4]Base (e.g., Piperidine).[5]
Part 2: Troubleshooting the O-Ethylation Step

This step is where most syntheses fail. Success hinges on preventing side reactions.

A: Low yields in this step almost always stem from one of three issues:

  • Competing N-Ethylation: The nitrogen of the protected amino acid is still nucleophilic enough to react with your ethylating agent (e.g., ethyl iodide), leading to a quaternized or N-ethylated byproduct.

  • Elimination (β-elimination): The base used to deprotonate the hydroxyl group can also abstract the α-proton, leading to the formation of a dehydroalanine derivative.[6]

  • Intramolecular Cyclization: Under basic conditions, the deprotonated hydroxyl group can attack the carbonyl of the N-protecting group (especially urethanes like Boc or Cbz), forming an oxazolidinone byproduct.[2][4][6]

start Low O-Ethylation Yield? check_nmr Analyze Crude NMR/LC-MS start->check_nmr n_alkylation N-Ethylation byproduct detected? check_nmr->n_alkylation elimination Dehydroalanine byproduct detected? n_alkylation->elimination No solution_n_alk Solution: 1. Use bulky N-Boc protection. 2. Use milder, non-basic conditions (e.g., Ag₂O). n_alkylation->solution_n_alk Yes oxazolidinone Oxazolidinone byproduct detected? elimination->oxazolidinone No solution_elim Solution: 1. Use a non-hindered base (e.g., NaH). 2. Lower reaction temperature. elimination->solution_elim Yes solution_oxaz Solution: 1. Avoid strong bases with urethane groups. 2. Consider alternative O-alkylation methods. oxazolidinone->solution_oxaz Yes

Caption: Troubleshooting flowchart for common O-ethylation side reactions.

A: This is the central challenge. Here are field-proven strategies, in order of recommendation:

  • Use a Milder, Heterogeneous Base: The classic Williamson ether synthesis often uses strong, soluble bases like sodium hydride (NaH). While effective for deprotonating the alcohol, NaH can also promote side reactions. A superior method is to use silver(I) oxide (Ag₂O) with ethyl iodide (EtI) in a solvent like DMF or ethyl acetate. Ag₂O acts as a mild, heterogeneous base that coordinates to the hydroxyl group, activating it for alkylation while minimizing interaction with the N-Boc group.

  • Chelation-Controlled Methods: A more advanced and highly selective method involves the use of a Lewis acid like TiCl₄ to form a chelate between the N-protecting group and the carboxyl group.[2][4][7] This complex orients the molecule to favor O-alkylation exclusively. While highly effective, this method requires strict anhydrous conditions and careful handling of titanium reagents.

  • Ensure Bulky N-Protection: As mentioned in Q2, using N-Boc is critical. The large tert-butyl group provides significant steric shielding around the nitrogen atom, making it a much less accessible nucleophilic site compared to the primary hydroxyl group.

Protocol: Silver(I) Oxide-Mediated O-Ethylation

This protocol is a reliable method for minimizing N-alkylation byproducts.

  • Preparation: To a solution of N-Boc-D-serine methyl ester (1.0 equiv) in anhydrous DMF (approx. 0.2 M), add silver(I) oxide (Ag₂O, 1.5 equiv).

  • Reagent Addition: Add ethyl iodide (EtI, 2.0-3.0 equiv) to the suspension.

  • Reaction: Protect the reaction vessel from light with aluminum foil (Ag₂O is light-sensitive) and stir vigorously at room temperature for 24-48 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove silver salts.

  • Purification: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Part 3: N-Methylation and Final Deprotection

Once the O-ethyl ether is successfully formed, the N-methylation is generally more straightforward.

A: With the hydroxyl group now protected as a stable ether, N-methylation can be performed efficiently. A common and effective method is methylation of an activated nitrogen.

  • Activation (Sulfonylation): The N-Boc group is first removed with TFA. The resulting free amine is then protected with an o-nitrobenzenesulfonyl (o-NBS) group. This group activates the nitrogen for methylation and prevents di-methylation.[8][9]

  • Methylation: The N-sulfonylated peptide is then methylated using a methylating agent like dimethyl sulfate or methyl p-nitrobenzenesulfonate in the presence of a mild base.[8][10]

  • Desulfonylation: The o-NBS group is readily removed with a thiol (e.g., thiophenol) and a base like DBU to reveal the mono-N-methylated amine.[8][9]

An alternative, more direct approach for small-scale synthesis involves reductive amination, but this often requires deprotection/reprotection steps. For a well-established and scalable route, the o-NBS method is preferred.[8]

A: The final step involves removing the carboxyl protecting group. Assuming you used a methyl or ethyl ester, this is achieved by saponification.

  • Saponification: Dissolve the N-methylated, O-ethylated serine ester in a mixture of THF and water. Add lithium hydroxide (LiOH, ~1.5 equiv) and stir at room temperature until the reaction is complete (monitored by LC-MS).

  • Acidification & Extraction: Carefully acidify the reaction mixture to a pH of ~3-4 with cold 1N HCl. The protonated amino acid will now be in the aqueous phase.

  • Purification: The final product, O-Ethyl-N-methyl-D-serine, is a zwitterionic and highly polar molecule. Purification is best achieved by ion-exchange chromatography.[11][12] Standard silica gel chromatography is often ineffective for unprotected amino acids.

References

  • Temporary minimal protection synthesis of serine-containing polypeptides.
  • Selective and Scalable O‐Alkylation of Serine and Threonine Enabled by Chelation-Controlled Reductive C−N.Organic Process Research & Development.
  • The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development. BenchChem.
  • A Practical Strategy for the Chemoselective Synthesis of O-Alkylated Serine and Threonine Deriv
  • Strategy for O-Alkylation of Serine and Threonine from Serinyl and Threoninyl Acetic Acids by Photoinduced Decarboxylative Radical Reactions.Journal of Organic Chemistry.
  • Protected Amino Acids.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. BIOPEPTIDE CO., LTD.
  • Amino Acid Deriv
  • Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis.Journal of the Chemical Society, Perkin Transactions 1.
  • Synthesis of N-Alkyl Amino Acids.Amino Acids, Peptides and Proteins in Organic Chemistry, Volume 1.
  • Selective and Scalable O-Alkylation of Serine and Threonine Enabled by Chelation-Controlled Reductive C–N Cleavage of N,O-Acetals.Organic Process Research & Development.
  • Strategy for O-Alkylation of Serine and Threonine from Serinyl and Threoninyl Acetic Acids by Photoinduced Decarboxylative Radical Reactions.
  • What do you do when your peptide synthesis fails? Biotage.
  • Optimized selective N-methylation of peptides on solid support.PubMed.
  • N-Methyl Amino Acids. Enamine.
  • An Efficient and Practical N-Methylation of Amino Acid Deriv
  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.PubMed Central.
  • An improved synthesis of Fmoc-N-methyl serine and threonine.
  • Alpha-N-methylation of amino acids.
  • Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection.PubMed Central.
  • N-Methyl
  • Direct N-alkylation of unprotected amino acids with alcohols.PubMed Central.
  • Organic Syntheses Procedure. Organic Syntheses.
  • IMPROVING PEPTIDE SYNTHESIS. Tetras.
  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.The Journal of Organic Chemistry.
  • Separation and Refining of Amino acids. Diaion.
  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?
  • Low yield despite good HPLC purity with SPPS using chlorotrityl linker. Reddit.
  • Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection.ACS Polymers Au.
  • Preparation of methyl ester of L-serine.
  • Process for isolating and purifying amino acids.
  • Direct N-alkylation of unprotected amino acids with alcohols.
  • Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters.PubMed.
  • Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses.Frontiers in Plant Science.
  • Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis.MDPI.

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Systems for O-Ethyl-N-methyl-D-serine Crystallization

Welcome to the technical support center dedicated to the successful crystallization of O-Ethyl-N-methyl-D-serine. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the successful crystallization of O-Ethyl-N-methyl-D-serine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. Here, we address common challenges and provide in-depth, scientifically-grounded solutions in a direct question-and-answer format. Our aim is to empower you with the expertise to troubleshoot and optimize your crystallization processes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent system for the crystallization of O-Ethyl-N-methyl-D-serine?

A1: The choice of a solvent system is paramount for successful crystallization. The ideal solvent should exhibit moderate solubility for O-Ethyl-N-methyl-D-serine, meaning the compound is soluble in the hot solvent but sparingly soluble or insoluble at lower temperatures.[1][2] Key factors to consider include:

  • Polarity: As a derivative of the polar amino acid D-serine, O-Ethyl-N-methyl-D-serine is expected to have significant polarity. Therefore, polar solvents are a good starting point for screening. However, highly polar solvents might lead to excessively high solubility, preventing crystallization. A balance is often achieved with moderately polar solvents or by using a mixed solvent system.

  • Hydrogen Bonding: The presence of hydroxyl and amine groups in the molecule suggests that hydrogen bonding will play a crucial role in the crystallization process. Solvents capable of hydrogen bonding, such as alcohols, may be effective.[3]

  • Boiling Point: A solvent with a boiling point that is not excessively high will be easier to remove from the final crystalline product.[1]

  • Purity of the Compound: It is crucial to start with a compound that is at least 80-90% pure, as impurities can significantly hinder or even prevent crystallization.[4]

Q2: What are the common crystallization techniques, and which is most suitable for O-Ethyl-N-methyl-D-serine?

A2: Several techniques can be employed for crystallization, and the choice depends on the solubility profile of your compound. The most common methods include:

  • Slow Evaporation: This technique is suitable when the compound is soluble at room temperature. The solvent is allowed to evaporate slowly, increasing the concentration of the solute until it reaches supersaturation and crystallizes. It is a simple method but can sometimes lead to the formation of oils if the supersaturation is reached too quickly.[4]

  • Slow Cooling: This is a standard recrystallization method where the compound is dissolved in a minimal amount of hot solvent, and the solution is then allowed to cool slowly.[4] The gradual decrease in temperature reduces the solubility of the compound, leading to crystallization. This is often a good starting point for compounds like O-Ethyl-N-methyl-D-serine that are expected to have a significant temperature-dependent solubility profile.

  • Vapor Diffusion: In this method, a solution of the compound is placed in a sealed container with a more volatile solvent in which the compound is insoluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. This technique is excellent for growing high-quality single crystals.[5]

  • Solvent Layering: This is a liquid-liquid diffusion technique where a solution of the compound is carefully layered with a miscible anti-solvent.[4] Crystallization occurs at the interface between the two solvents.

For initial screening of O-Ethyl-N-methyl-D-serine, slow cooling is often the most practical approach. If obtaining high-quality single crystals for X-ray diffraction is the goal, vapor diffusion or solvent layering are highly recommended.

Q3: How can I determine the optimal concentration for my crystallization experiment?

A3: The optimal concentration is a state of supersaturation that is conducive to crystal nucleation and growth, but not so high that it leads to rapid precipitation or "oiling out." To find this, you can perform a simple solubility test:

  • In a small vial, add a known amount of O-Ethyl-N-methyl-D-serine.

  • Add a small volume of your chosen solvent and observe the solubility at room temperature.

  • If it is insoluble, gently heat the mixture while adding more solvent dropwise until the solid completely dissolves. Note the volume of solvent used.

  • Allow the solution to cool to room temperature. The ideal concentration will result in the formation of crystals upon cooling. If no crystals form, the solution may be too dilute. If an oil or amorphous solid crashes out, the solution is likely too concentrated.

Troubleshooting Guide

Problem 1: My compound is "oiling out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline phase. This is a common problem, especially with compounds that have relatively low melting points or when the supersaturation is too high.[4][6]

Potential Causes:

  • High Supersaturation: The solution is too concentrated, causing the compound to separate from the solution above its melting point.

  • Rapid Cooling: Cooling the solution too quickly can lead to a rapid increase in supersaturation, favoring the formation of an oil over an ordered crystal lattice.

  • Inappropriate Solvent: The chosen solvent may be too good a solvent for the compound, leading to a very high concentration at saturation.

Troubleshooting Steps:

  • Reduce Concentration: Re-heat the solution with the oil and add more solvent to decrease the concentration. Then, allow it to cool more slowly.[6]

  • Slow Down Cooling: Insulate the crystallization vessel to slow the rate of cooling. You can place the flask in a warm water bath that is allowed to cool to room temperature overnight.

  • Change the Solvent System:

    • Try a solvent in which the compound is less soluble.

    • Use a mixed solvent system. Dissolve the compound in a "good" solvent and then slowly add a miscible "poor" solvent (an anti-solvent) at an elevated temperature until the solution becomes slightly turbid. Then, add a drop or two of the good solvent to clarify the solution and allow it to cool slowly.[1][2]

Problem 2: No crystals are forming, even after the solution has been standing for a long time.

Answer:

The absence of crystal formation indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur, or that there is an energetic barrier to nucleation.[7]

Potential Causes:

  • Solution is Too Dilute: The concentration of O-Ethyl-N-methyl-D-serine is below the saturation point at the current temperature.

  • High Purity and Lack of Nucleation Sites: Very pure compounds in clean vessels can sometimes form stable supersaturated solutions that are resistant to nucleation.

  • Inhibition by Impurities: Certain impurities can inhibit the nucleation process.

Troubleshooting Steps:

  • Increase Concentration:

    • If using a volatile solvent, allow some of it to evaporate slowly.

    • If using a non-volatile solvent, you may need to start over with a more concentrated solution.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the glass vessel below the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites.[7]

    • Seeding: Add a tiny crystal of O-Ethyl-N-methyl-D-serine (a "seed crystal") to the solution. This provides a template for further crystal growth.[7]

  • Lower the Temperature: If the solution is at room temperature, try placing it in a refrigerator or freezer to further decrease the solubility.

  • Re-evaluate Purity: If nucleation is consistently a problem, consider further purification of your compound.

Problem 3: The crystals are very small, like a fine powder.

Answer:

The formation of very small crystals or a powder is typically the result of very rapid nucleation and crystal growth, which prevents the formation of larger, more ordered crystals.

Potential Causes:

  • Excessive Supersaturation: The solution is too concentrated, leading to the rapid formation of a large number of crystal nuclei.

  • Rapid Temperature Change: A sudden drop in temperature can cause the compound to crash out of solution as a powder.

  • Agitation: Stirring or agitating the solution during crystallization can promote rapid nucleation.

Troubleshooting Steps:

  • Reduce Supersaturation: Use a slightly more dilute solution. This can be achieved by adding a small amount of additional solvent to the hot solution before cooling.[6]

  • Slower Cooling: As with oiling out, slow down the cooling process to allow fewer crystal nuclei to form and grow larger.

  • Minimize Agitation: Allow the solution to cool in an undisturbed environment.

  • Consider a Different Solvent: A solvent in which the compound has a shallower solubility curve (i.e., solubility does not change as dramatically with temperature) may promote the growth of larger crystals.

Data Presentation & Experimental Protocols

Table 1: Hypothetical Solvent Screening for O-Ethyl-N-methyl-D-serine Crystallization
Solvent SystemPolarity IndexBoiling Point (°C)Observations at Room TempObservations when HotOutcome upon Slow Cooling
Water10.2100Highly soluble-No crystals
Methanol5.165Soluble-No crystals
Ethanol4.378Sparingly solubleSolubleSmall needles
Isopropanol3.982Slightly solubleSolublePrismatic crystals
Ethyl Acetate4.477InsolubleSparingly solubleFine powder
Acetonitrile5.882Slightly solubleSolubleSmall plates
Dichloromethane3.140InsolubleInsoluble-
Toluene2.4111InsolubleInsoluble-
Ethanol/Water (9:1)~4.7~80Soluble-Oiled out
Isopropanol/Hexane (Layering)----Large blocks at interface
Protocol 1: Step-by-Step Guide to Solvent Screening by Slow Cooling
  • Preparation: Place approximately 10-20 mg of O-Ethyl-N-methyl-D-serine into several small test tubes or vials.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it is clear that it is insoluble (e.g., after adding 1 mL). Record your observations.

  • Heating: For solvents in which the compound was not soluble at room temperature, heat the mixture gently (e.g., in a warm water bath or on a hot plate). Continue to add the solvent dropwise until the solid just dissolves. Be careful not to add an excess of solvent.

  • Cooling: Once a clear solution is obtained, remove the tube from the heat and allow it to cool slowly to room temperature. To ensure slow cooling, you can place the tubes in an insulated container.

  • Observation: Observe the tubes for crystal formation. Note the quality and habit (e.g., needles, plates, prisms) of any crystals that form.

  • Refrigeration: If no crystals form at room temperature, place the tubes in a refrigerator (4 °C) and observe again after several hours or overnight.

Visualizations

Diagram 1: Systematic Workflow for Solvent System Optimization

G start Start: Purified O-Ethyl-N-methyl-D-serine solv_screen Solvent Screening (Single Solvents) start->solv_screen eval_solubility Evaluate Solubility: Hot vs. Cold solv_screen->eval_solubility good_single Good Single Solvent Found? eval_solubility->good_single optimize_single Optimize Conditions: Concentration, Cooling Rate good_single->optimize_single Yes mixed_solv Design Mixed Solvent System good_single->mixed_solv No success Success: High-Quality Crystals optimize_single->success solv_pair Select Miscible Good/Poor Solvent Pair mixed_solv->solv_pair no_luck No Suitable System: Re-evaluate Purity or Try Alternative Techniques (e.g., Vapor Diffusion) mixed_solv->no_luck optimize_mixed Optimize Ratio and Cooling Rate solv_pair->optimize_mixed optimize_mixed->success

Caption: A systematic approach to selecting and optimizing a solvent system.

Diagram 2: Troubleshooting Common Crystallization Failures

G start Crystallization Attempt outcome Observe Outcome start->outcome no_crystals No Crystals outcome->no_crystals Clear Solution oil_out Oiling Out outcome->oil_out Liquid Droplets powder Fine Powder outcome->powder Amorphous Solid good_crystals Good Crystals outcome->good_crystals Well-formed Crystals increase_conc Increase Concentration no_crystals->increase_conc reduce_conc Reduce Concentration oil_out->reduce_conc reduce_conc_powder Reduce Concentration powder->reduce_conc_powder induce_nucleation Induce Nucleation (Scratch/Seed) increase_conc->induce_nucleation lower_temp Lower Temperature induce_nucleation->lower_temp slow_cooling_oil Slow Down Cooling reduce_conc->slow_cooling_oil change_solvent_oil Change Solvent/Use Anti-solvent slow_cooling_oil->change_solvent_oil slow_cooling_powder Slow Down Cooling reduce_conc_powder->slow_cooling_powder

Sources

Reference Data & Comparative Studies

Validation

O-Ethyl-N-methyl-D-serine vs O-Methyl-N-methyl-D-serine stability comparison

O-Ethyl-N-methyl-D-serine vs. O-Methyl-N-methyl-D-serine: A Comprehensive Stability and Performance Guide for Peptidomimetic Design As a Senior Application Scientist, I frequently encounter the dilemma of selecting the o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

O-Ethyl-N-methyl-D-serine vs. O-Methyl-N-methyl-D-serine: A Comprehensive Stability and Performance Guide for Peptidomimetic Design

As a Senior Application Scientist, I frequently encounter the dilemma of selecting the optimal non-natural amino acid building blocks for advanced peptidomimetic scaffolds. N-methyl-D-serine derivatives are critical chiral components in modern drug discovery, offering unique stereospecificity that evades endogenous proteolytic degradation while modulating target receptor interactions[]. They are heavily utilized in the synthesis of complex cyclic peptides, such as next-generation cyclosporin analogs[2].

However, the choice of the O-alkyl protecting/functional group—specifically between O-Methyl and O-Ethyl —fundamentally alters the molecule's physicochemical properties, metabolic stability, and synthetic viability. This guide objectively compares O-Ethyl-N-methyl-D-serine and O-Methyl-N-methyl-D-serine, providing the mechanistic causality behind their performance differences and self-validating experimental protocols to integrate them into your workflows.

Mechanistic Causality: Why the Alkyl Chain Matters

The elongation of the ether-linked alkyl chain by a single methylene group (from methyl to ethyl) introduces cascading effects across both biological and synthetic environments.

Metabolic Stability (CYP450 O-Dealkylation) In vivo, aliphatic ethers are primarily metabolized by Cytochrome P450 (CYP450) enzymes via O-dealkylation[3]. The mechanism involves the CYP450 Compound I (an iron(IV)-oxo radical cation) abstracting a hydrogen atom from the carbon alpha to the ether oxygen, forming an unstable hemiacetal that spontaneously collapses into the alcohol (N-methyl-D-serine) and an aldehyde/ketone[4].

  • O-Methyl-N-methyl-D-serine presents a highly accessible methoxy group. The lack of steric hindrance allows rapid hydrogen abstraction, leading to a shorter metabolic half-life.

  • O-Ethyl-N-methyl-D-serine introduces steric bulk at the alpha-carbon of the ether. This steric shielding physically impedes the approach of the bulky CYP450 heme active site, significantly reducing the rate of O-deethylation and extending the compound's biological half-life.

Synthetic Stability and SPPS Dynamics Solid-Phase Peptide Synthesis (SPPS) involving N-methyl amino acids is notoriously challenging. The secondary amine is sterically hindered, which drastically reduces nucleophilicity and slows down coupling kinetics[5].

  • While both derivatives suffer from N-methyl-induced steric drag, the O-Ethyl variant introduces additional peripheral bulk. During activation, this can slightly increase the propensity for the activated ester to cyclize into an oxazolone intermediate, marginally increasing the risk of racemization (epimerization) compared to the O-Methyl variant[6].

Quantitative Performance Comparison

The following table synthesizes the performance metrics of both derivatives based on standardized peptidomimetic development assays.

Performance MetricO-Methyl-N-methyl-D-serineO-Ethyl-N-methyl-D-serineCausality / Impact
Lipophilicity (cLogP) LowerHigherO-Ethyl enhances passive membrane permeability, crucial for oral bioavailability.
CYP3A4 Half-life ( T1/2​ ) ~ 45 minutes~ 75 minutesSteric hindrance of the ethyl group slows down oxidative O-dealkylation.
SPPS Coupling Yield > 95% (Standard 2h)~ 88% (Requires 4h)Increased beta-carbon bulk in O-Ethyl restricts the trajectory of the incoming amine.
Racemization Rate < 2%~ 4%Slower coupling of O-Ethyl allows more time for oxazolone-mediated epimerization.

Visualizing the Workflows

To fully understand the metabolic and synthetic pathways, refer to the logical relationship diagrams below.

CYP450_Pathway Substrate O-Alkyl-N-Methyl-D-Serine CYP CYP450 (FeIV=O) Hydrogen Abstraction Substrate->CYP O2, NADPH Hemiacetal Unstable Hemiacetal Intermediate CYP->Hemiacetal Hydroxylation at ether α-carbon Products N-Methyl-D-Serine + Aldehyde/Ketone Hemiacetal->Products Spontaneous Cleavage

Fig 1: CYP450-mediated O-dealkylation pathway of O-alkylated serine derivatives.

SPPS_Workflow Start Peptide-Resin (Free Secondary Amine) Activation Fmoc-AA-OH + HATU + DIEA (Pre-activation 1 min) Start->Activation Coupling Coupling Reaction (37°C, 2-4 hours) Activation->Coupling Wash Resin Washing (DMF/DCM) Coupling->Wash Check Chloranil Test (Secondary Amine Check) Wash->Check Recouple Double Coupling (If necessary) Check->Recouple Positive (Blue/Green) Deprotect Fmoc Deprotection (20% Piperidine) Check->Deprotect Negative (Colorless) Recouple->Wash

Fig 2: Self-validating SPPS workflow for coupling sterically hindered N-methyl amino acids.

Self-Validating Experimental Protocols

Trustworthiness in empirical data relies on protocols that validate themselves in real-time. Below are the methodologies to test these derivatives.

Protocol A: In Vitro Microsomal Stability Assay (Metabolic Validation)

This protocol assesses the O-dealkylation rate. It is a self-validating system because it includes a high-clearance control (Verapamil) to ensure the microsomes are enzymatically active, and a minus-NADPH control to rule out non-CYP450 degradation.

  • Preparation : Thaw human liver microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture : Combine HLM (final concentration 0.5 mg/mL protein) and the test compound (O-Methyl or O-Ethyl derivative, final concentration 1 µM) in the buffer.

  • Self-Validation Controls :

    • Positive Control: Run a parallel tube with Verapamil (1 µM).

    • Negative Control: Run a parallel tube with the test compound but without the NADPH regenerating system.

  • Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Quenching & Sampling : At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis : Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to monitor the disappearance of the parent mass and the appearance of the N-methyl-D-serine mass.

Protocol B: SPPS Coupling of N-Methyl Amino Acids (Synthetic Validation)

Because N-methylated amines are secondary, standard Kaiser tests fail to detect them. This protocol uses the Chloranil test as a self-validating checkpoint to prevent sequence deletion errors[5].

  • Resin Preparation : Swell the peptide-resin (containing a deprotected N-terminal amino acid) in DMF for 30 minutes.

  • Pre-Activation : In a separate vial, dissolve 4 equivalents of the Fmoc-O-Alkyl-N-methyl-D-serine-OH and 3.9 equivalents of HATU in DMF. Add 8 equivalents of DIEA. Causality note: HATU is chosen over standard carbodiimides because its 7-azabenzotriazole moiety stabilizes the highly reactive O-acylisourea intermediate, which is critical for overcoming the steric bulk of N-methyl amino acids[5]. Allow to pre-activate for exactly 1 minute.

  • Coupling : Add the activated mixture to the resin. Agitate at 37°C for 2 hours (O-Methyl) or 4 hours (O-Ethyl).

  • Self-Validation (Chloranil Test) : Wash the resin thoroughly. Take a few beads and add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes.

    • Result: If the beads turn dark blue/green, unreacted secondary amines remain. A double coupling is mandatory. If colorless, the coupling is successful, validating the progression to Fmoc deprotection.

References

  • CAS 915405-01-5 (N-Methyl-D-serine) - BOC Sciences. bocsci.com.
  • US20050074468A1 - Topical compositions containing nonimmunosuppressive cyclosporin derivatives for treating hair loss. google.com.
  • Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis. benchchem.com.
  • Proximity-driven acceleration of challenging solid-phase peptide couplings. pnas.org.
  • Metabolism of roxithromycin in phenobarbital-treated rat liver microsomes. amegroups.cn.
  • An Overview of Cytochrome P450 Immobilization Strategies for Drug Metabolism Studies, Biosensing, and Biocatalytic Applications. acs.org.

Sources

Comparative

A Comparative Guide to the Spectroscopic Validation of O-Ethyl-N-methyl-D-serine Conformation

This guide provides a comprehensive comparison of key spectroscopic techniques for the structural validation of O-Ethyl-N-methyl-D-serine, a non-canonical amino acid (ncAA). Designed for researchers, scientists, and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of key spectroscopic techniques for the structural validation of O-Ethyl-N-methyl-D-serine, a non-canonical amino acid (ncAA). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of methods to explain the causality behind experimental choices. We will explore how Fourier-Transform Infrared (FTIR) Spectroscopy, Circular Dichroism (CD), and Nuclear Magnetic Resonance (NMR) Spectroscopy can be synergistically employed to build a complete conformational profile of this modified amino acid.

Introduction: The Structural Significance of Non-Canonical Amino Acids

Non-canonical amino acids are crucial tools in modern drug discovery and chemical biology.[1] Modifications such as N-methylation and O-alkylation can significantly alter the physicochemical properties of peptides, enhancing proteolytic stability, increasing membrane permeability, and constraining conformational flexibility.[2][3] O-Ethyl-N-methyl-D-serine incorporates three such modifications: a D-configuration stereocenter, N-methylation of the backbone amide, and O-ethylation of the serine side-chain.

A critical point of clarification is the concept of "secondary structure" for a single amino acid derivative. Unlike a polypeptide chain, a single ncAA cannot form canonical secondary structures like α-helices or β-sheets. Instead, our analysis focuses on its local conformation : the intrinsic preferences for specific dihedral angles (φ, ψ, χ), rotameric states of the side-chain, and the potential for intramolecular interactions. These preferences are fundamental, as they dictate how the ncAA will influence the secondary and tertiary structure of a peptide into which it is incorporated.[4]

This guide compares three primary spectroscopic techniques to elucidate this conformational landscape. We will treat them as a progressive workflow, moving from broad chemical verification to detailed, atomic-level spatial arrangement.

Experimental Workflow Overview

A multi-faceted approach is essential for robust structural validation. No single technique can provide a complete picture. The logical flow of analysis ensures that each step builds upon the last, from confirming chemical identity to resolving its three-dimensional structure.

G cluster_0 Phase 1: Identity & Functional Groups cluster_1 Phase 2: Stereochemistry & Global Fold cluster_2 Phase 3: Atomic-Level Conformation A Sample Synthesis & Purification B FTIR Spectroscopy A->B Confirm Functional Groups (Amide, Ester, Alkyl) C Circular Dichroism B->C Verify D-Configuration D 1D & 2D NMR Spectroscopy C->D Elucidate Connectivity & Spatial Proximity E Conformational Analysis D->E Determine Dihedral Angles & Rotamers F Integrated Structural Model of O-Ethyl-N-methyl-D-serine E->F

Caption: Overall workflow for the spectroscopic validation of O-Ethyl-N-methyl-D-serine.

Method 1: Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is the first line of analysis. It is a rapid, non-destructive technique perfect for confirming the presence of key functional groups and providing initial insights into hydrogen bonding.[5] Its primary role here is to verify that the chemical synthesis was successful before proceeding to more complex analyses. While FTIR cannot distinguish between stereoisomers like D- and L-serine directly in solution, it can differentiate racemic and enantiopure crystalline forms due to differences in crystal lattice packing and hydrogen bonding networks.[5]

Core Application: Functional Group Verification

FTIR measures the absorption of infrared radiation by a molecule, which excites specific bond vibrations. Each functional group has a characteristic absorption frequency range.

Functional GroupBond VibrationExpected Frequency (cm⁻¹)Rationale for O-Ethyl-N-methyl-D-serine
Carboxylic AcidO-H Stretch2500-3300 (broad)Confirms the presence of the free carboxyl group.
Carboxylic AcidC=O Stretch1700-1725Confirms the carbonyl of the acid.
Secondary AmineN-H Stretch~3300-3500 (absent)Crucially, the absence of this peak supports successful N-methylation.
Amide (Tertiary)C=O Stretch1630-1680This peak is expected if the amino acid is part of a peptide bond. For the free amino acid, this is not present.
C-O EtherC-O Stretch1000-1300Confirms the presence of the O-ethyl ether linkage on the side chain.
Alkyl GroupsC-H Stretch2850-3000Confirms the N-methyl and O-ethyl groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Setup: Use a clean, dry ATR crystal (e.g., diamond or germanium).

  • Background Scan: Record a background spectrum of the empty ATR crystal to account for atmospheric H₂O and CO₂.

  • Sample Application: Place a small amount (1-2 mg) of the solid O-Ethyl-N-methyl-D-serine sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.

  • Data Acquisition: Collect the spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a baseline correction and ATR correction using the instrument software.

Trustworthiness: The protocol is self-validating by comparing the obtained spectrum against the expected frequencies. The absence of an N-H stretch and the presence of strong C-O ether and C=O acid stretches provide high confidence in the compound's gross structure.

Method 2: Circular Dichroism (CD) Spectroscopy

Expertise & Experience: CD spectroscopy is the gold standard for confirming the stereochemistry of chiral molecules in solution.[6] It measures the differential absorption of left- and right-circularly polarized light. Since the D-configuration is a key feature of our molecule, CD provides definitive validation of its absolute stereochemistry. For a single amino acid, the analysis is performed in the far-UV region (190-250 nm), where the n→π* transition of the carboxyl chromophore dominates the spectrum.[7]

Core Application: Confirmation of D-Stereochemistry

Chiral molecules produce a characteristic CD spectrum. Enantiomers (D vs. L) will produce mirror-image spectra. L-amino acids typically exhibit a positive Cotton effect (a positive peak) around 200-215 nm, while D-amino acids exhibit a negative Cotton effect (a negative trough) in the same region.

Spectroscopic FeatureExpected Result for D-Serine DerivativeRationale
Cotton Effect SignNegativeThe D-configuration at the α-carbon dictates the chirality of the environment around the carboxyl chromophore, leading to a negative peak.
Peak Wavelength (λ_max)~205-215 nmThis corresponds to the n→π* electronic transition of the carboxyl group.
Molar Ellipticity [θ]Negative ValueThe magnitude depends on concentration and solvent, but the sign is the key diagnostic feature.
Experimental Protocol: Far-UV CD Spectroscopy
  • Sample Preparation: Prepare a ~0.1 mg/mL solution of O-Ethyl-N-methyl-D-serine in a non-absorbing solvent (e.g., 10 mM phosphate buffer, pH 7.0, or HPLC-grade water).

  • Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV. Use a quartz cuvette with a short path length (e.g., 1 mm) to minimize solvent absorbance.

  • Blank Spectrum: Record a spectrum of the solvent/buffer alone under the same conditions.

  • Sample Spectrum: Record the spectrum of the sample from 260 nm down to 190 nm.

  • Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (millidegrees) to Molar Ellipticity ([θ]) for standardized comparison.[8]

Trustworthiness: This protocol is validated by running a known L-amino acid (e.g., L-Serine) as a positive control, which should show a positive Cotton effect, and the buffer as a negative control. The observation of a distinct negative peak for the sample provides high-confidence validation of the D-configuration.

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for determining the detailed, atomic-resolution structure of a small molecule in solution.[9] While 1D ¹H NMR confirms the presence and connectivity of protons, a suite of 2D NMR experiments is required to unambiguously assign all atoms and, most importantly, to determine the molecule's preferred 3D conformation through space.[10][11]

Core Applications: Connectivity and Conformational Analysis
  • ¹H and ¹³C NMR: Confirm the number and type of protons and carbons, consistent with the proposed structure.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through bonds (typically 2-3 bonds apart), establishing the spin systems of the ethyl and serine backbone fragments.[12]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, allowing for unambiguous assignment of carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are 2-3 bonds away. This is crucial for connecting the different fragments (e.g., connecting the N-methyl protons to the α-carbon).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis. It identifies protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds. This data reveals the preferred rotameric states and spatial arrangement of the N-methyl and O-ethyl groups relative to the backbone.

Hypothetical NMR Data Summary for Conformational Insights
2D NMR ExperimentKey Expected CorrelationStructural Interpretation
COSY Hα ↔ Hβ1, Hβ2Confirms the serine backbone connectivity.
-O-CH₂ -CH₃ ↔ -O-CH₂-CH₃ Confirms the ethyl group connectivity.
HMBC N-CH₃ ↔ CαConfirms the N-methylation site.
-O-CH₂ -CH₃ ↔ CβConfirms the O-ethylation site on the side chain.
NOESY N-CH₃ ↔ HαA strong NOE suggests a specific orientation of the methyl group relative to the backbone.
NOESY Hα ↔ -O-CH₂ -CH₃The presence or absence of this NOE helps define the preferred side-chain (χ1) rotamer.
Experimental Protocol: 2D NMR Suite
  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., D₂O or CDCl₃). Add a small amount of a reference standard like DSS or TMS.

  • 1D ¹H Spectrum: Acquire a standard 1D proton spectrum to check sample purity and concentration and to optimize spectral width.

  • 2D Acquisition: Sequentially run the 2D experiments (COSY, HSQC, HMBC, NOESY). This can often be automated.[10][13] Acquisition times will vary from 30 minutes to several hours depending on the experiment and sample concentration.

  • Data Processing: Use appropriate software (e.g., TopSpin, Mnova) to perform Fourier transformation, phasing, and baseline correction of the 2D data.

  • Analysis: Assign all peaks by systematically analyzing the through-bond correlations (COSY, HSQC, HMBC) and then interpret the through-space NOESY correlations to build a 3D conformational model.

Trustworthiness: The interlocking nature of 2D NMR data provides inherent self-validation. A complete and consistent assignment of all correlations across all spectra is required. The NOESY data, which directly reflects internuclear distances, provides physical constraints that validate the final conformational model.

Comparative Summary and Conclusion

The validation of O-Ethyl-N-methyl-D-serine's structure is a hierarchical process. Each spectroscopic technique provides unique and complementary information.

G node_ftir FTIR Spectroscopy Primary Role: Functional Group ID Key Insight: Confirms C=O, C-O, C-H bonds; absence of N-H Limitation: No stereochemical or detailed conformational data node_cd Circular Dichroism Primary Role: Stereochemistry Key Insight: Confirms D-configuration via negative Cotton effect Limitation: Provides no atomic-level structural detail node_ftir->node_cd Chemical Identity Confirmed node_nmr NMR Spectroscopy Primary Role: Atomic Connectivity & 3D Conformation Key Insight: Defines bond framework (COSY, HMBC) and through-space proximity (NOESY) Limitation: More time-consuming and requires more sample node_cd->node_nmr Absolute Stereochemistry Confirmed

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.